Benzene, 1-ethyl-2,3,5-trimethyl-

Description

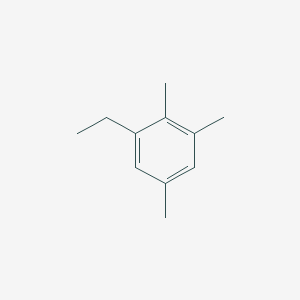

Benzene, 1-ethyl-2,3,5-trimethyl- (CAS: 933-98-2; EPA ID: 74542) is a polysubstituted aromatic hydrocarbon with an ethyl group at position 1 and methyl groups at positions 2, 3, and 5 on the benzene ring . Its molecular formula is C₁₁H₁₆, and it has a molecular weight of 148.27 g/mol. This compound is structurally characterized by adjacent methyl groups at positions 2 and 3, which may introduce steric strain, and a larger ethyl group at position 1. Such substitution patterns influence its physicochemical properties, reactivity, and applications in industrial processes .

Properties

CAS No. |

54120-62-6 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-ethyl-2,3,5-trimethylbenzene |

InChI |

InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

GGYNNCOYZVGAPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.

Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Substitution: Benzene, 1-ethyl-2,3,5-trimethyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.

Major Products Formed:

Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.

Halogenation: Halogenated derivatives, such as chloro or bromo compounds.

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring aromatic building blocks.

Industry:

Chemical Manufacturing: It is used in the production of other chemicals, including dyes, resins, and plastics.

Mechanism of Action

The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

The compound is compared to analogs with varying substituent positions and alkyl chain lengths:

Key Observations :

- Steric Effects : Adjacent methyl groups (e.g., positions 2 and 3 in the target compound) increase steric hindrance compared to spaced substituents (e.g., 1-ethyl-2,4-dimethylbenzene) .

- Volatility : Tetramethylbenzenes (e.g., 1,2,3,5-tetramethyl-) exhibit higher volatility in GC-MS analyses, while ethyl-substituted derivatives show lower volatility due to increased molecular weight .

- Thermal Stability: 1,2,4,5-Tetramethylbenzene demonstrates higher thermal stability in phenolic resin decomposition, suggesting methyl group positioning influences degradation pathways .

Physicochemical and Thermodynamic Properties

Data from thermal and phase-change studies highlight substituent-driven trends:

Enthalpy of Vaporization (ΔvapH):

- Benzene, 1-ethyl-2,4,5-trimethyl- (structural isomer): ΔvapH = 56.4 kJ/mol at 332 K .

- 1,2,4,5-Tetramethylbenzene : Higher ΔvapH values inferred from elevated thermal stability in resin decomposition .

Bioactivity and Environmental Presence:

- Naphthalene derivatives (e.g., 2-ethylnaphthalene) persist longer in environmental matrices due to fused-ring hydrophobicity .

Q & A

What analytical techniques are recommended for identifying and quantifying 1-ethyl-2,3,5-trimethylbenzene in environmental or biological samples?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting and quantifying this compound. Key considerations include:

- Column selection : Use a non-polar capillary column (e.g., DB-5MS) to resolve alkylated benzene derivatives based on boiling points and molecular interactions .

- Calibration standards : Prepare external calibration curves using certified reference materials, accounting for matrix effects in environmental samples (e.g., soil, rainwater) .

- Detection limits : Optimize ion monitoring (SIM mode) for characteristic fragments (e.g., m/z 134 for molecular ion [C₁₀H₁₄⁺]) to enhance sensitivity .

How does 1-ethyl-2,3,5-trimethylbenzene occur in natural products, and what extraction methods are effective?

Basic Research Question

This compound has been identified in phytochemical profiles of Hibiscus asper leaves via methanol extraction and GC-MS analysis . Methodological steps include:

- Solvent selection : Aqueous methanol (70–80%) optimizes polarity for extracting semi-volatile aromatic compounds.

- Derivatization : Trimethylsilylation may enhance volatility for GC analysis of co-eluting compounds.

- Validation : Compare retention indices with synthetic standards to confirm identity .

How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting points) of 1-ethyl-2,3,5-trimethylbenzene?

Advanced Research Question

Conflicting data, such as melting points ranging from 259.4 K to 260.15 K , arise from purity variations and measurement techniques. To address this:

- Purity assessment : Use differential scanning calorimetry (DSC) with ≥99% pure samples, noting heating rates (e.g., 1–2 K/min) to avoid thermal lag.

- Method standardization : Cross-validate results using techniques from Skvarchenko (cryoscopic method) and Buck (capillary tube method) .

- Uncertainty quantification : Report confidence intervals (e.g., ±0.5 K for calibrated equipment) in publications.

What computational approaches are used to predict the octanol-water partition coefficient (log P) of alkylated benzenes like 1-ethyl-2,3,5-trimethylbenzene?

Advanced Research Question

Log P estimation combines fragment constant models and experimental validation:

- Fragment constants : Apply Hansch-Leo additive contributions for substituents (e.g., +0.56 for ethyl, +0.52 for methyl groups) .

- Regression models : Use acetonitrile-water partitioning data from alkylbenzenes and polychlorinated biphenyls (PCBs) to refine predictions .

- Validation : Compare with shake-flask method results, adjusting for temperature (e.g., 25°C) and pH effects.

How can researchers optimize the separation of 1-ethyl-2,3,5-trimethylbenzene from structural isomers in complex mixtures?

Advanced Research Question

Chromatographic resolution of isomers (e.g., 1-ethyl-2,4-dimethylbenzene) requires:

- Stationary phase tuning : Use chiral columns (e.g., β-cyclodextrin) or reverse-phase HPLC with acetonitrile/water gradients.

- Retention time mapping : Reference EPA STORET codes (e.g., 78782 for sediment analysis) to distinguish environmental isomers .

- Mass spectral deconvolution : Leverage high-resolution MS (HRMS) to differentiate fragments (e.g., m/z 134.1096 for C₁₀H₁₄⁺) .

What strategies are recommended for modeling the vapor-liquid equilibrium (VLE) of 1-ethyl-2,3,5-trimethylbenzene?

Advanced Research Question

Thermodynamic modeling relies on:

- Antoine equation parameters : Derive constants (A, B, C) from vapor pressure data (317–481 K) using nonlinear regression .

- Enthalpy of vaporization : Calculate ΔvapH (56.4 kJ/mol at 332 K) via the Clausius-Clapeyron equation and validate with static or ebulliometric methods .

- Machine learning : Train models on NIST datasets to predict phase behavior under varying pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.